An In-Depth Technical Guide to Lenalidomide-propargyl-C2-NH2 hydrochloride: A Key Building Block for Targeted Protein Degradation
An In-Depth Technical Guide to Lenalidomide-propargyl-C2-NH2 hydrochloride: A Key Building Block for Targeted Protein Degradation
This guide provides a comprehensive technical overview of Lenalidomide-propargyl-C2-NH2 hydrochloride, a critical chemical tool in the rapidly evolving field of targeted protein degradation. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of its design, synthesis, and application, with a focus on the causal reasoning behind its molecular architecture and experimental utility.
Introduction: The Dawn of Targeted Protein Degradation and the Rise of PROTACs
Traditional pharmacology has largely focused on the inhibition of protein function. However, a paradigm shift is underway with the advent of technologies that, instead of merely inhibiting, lead to the complete removal of a target protein. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest.
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, leading to potent and sustained pharmacological effects.
Lenalidomide-propargyl-C2-NH2 hydrochloride has emerged as a valuable building block in the synthesis of PROTACs. It provides the E3 ligase-recruiting element, specifically targeting the Cereblon (CRBN) E3 ligase, and incorporates a versatile linker component for conjugation to a target protein ligand.
Molecular Architecture and Rationale for Design
The structure of Lenalidomide-propargyl-C2-NH2 hydrochloride is a deliberate convergence of functionalities, each chosen for a specific purpose in the construction of a potent PROTAC.
| Component | Chemical Moiety | Function and Rationale |
| E3 Ligase Ligand | Lenalidomide | Derived from thalidomide, lenalidomide is a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Its inclusion in the molecule provides the necessary handle to recruit the cellular degradation machinery. |
| Linker Element 1 | Propargyl Group | The terminal alkyne of the propargyl group is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This highly efficient and specific reaction allows for the straightforward and robust conjugation of the E3 ligase ligand to a target protein ligand that has been functionalized with an azide group. |
| Linker Element 2 | C2-NH2 (Ethylamine) | This short, flexible alkyl chain serves as a spacer. The length and composition of the linker are critical determinants of PROTAC efficacy, influencing the stability and geometry of the ternary complex.[3] The terminal primary amine provides a point of attachment for the propargyl group. |
| Salt Form | Hydrochloride | The hydrochloride salt form is commonly used in drug development to improve the solubility, stability, and handling of amine-containing compounds.[4][5] |
Chemical Properties:
| Property | Value |
| CAS Number | 2489242-23-9 |
| Molecular Formula | C18H20ClN3O3 |
| Molecular Weight | 361.82 g/mol |
Synthesis and Characterization
While a definitive, publicly available step-by-step protocol for the synthesis of Lenalidomide-propargyl-C2-NH2 hydrochloride is not readily found, its synthesis can be logically inferred from the procedures reported for the construction of PROTACs that utilize this building block, such as MD-224.[3][6][7] The general synthetic strategy involves the modification of lenalidomide to introduce the propargyl-C2-NH2 linker.
A plausible synthetic route would involve the alkylation of the 4-amino group of lenalidomide with a suitable electrophile containing the propargyl-C2-NH2 moiety, likely with a protecting group on the amine that is subsequently removed.
Characterization:
The identity and purity of synthesized Lenalidomide-propargyl-C2-NH2 hydrochloride would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected protons and carbons.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Mechanism of Action in PROTAC Formation and Function
The primary application of Lenalidomide-propargyl-C2-NH2 hydrochloride is as a precursor in the synthesis of PROTACs. Once incorporated into a PROTAC, its mechanism of action is integral to the targeted degradation of a specific protein.
Figure 1: PROTAC-mediated protein degradation workflow.
The lenalidomide portion of the PROTAC binds to CRBN, while the other end of the PROTAC binds to the protein of interest. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.
Applications in Research and Drug Discovery
Lenalidomide-propargyl-C2-NH2 hydrochloride is a key reagent for researchers aiming to develop novel PROTACs. Its primary application is in the synthesis of PROTACs targeting a wide array of proteins implicated in various diseases, including cancer.
A notable example is its use in the creation of MD-224, a potent and efficacious degrader of the murine double minute 2 (MDM2) protein.[3][6][7] MDM2 is a key negative regulator of the p53 tumor suppressor, and its degradation can restore p53 function in cancer cells.
Experimental Protocols
The following are representative protocols for the use of Lenalidomide-propargyl-C2-NH2 hydrochloride in the synthesis of a PROTAC and the subsequent evaluation of its activity.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of Lenalidomide-propargyl-C2-NH2 hydrochloride to an azide-functionalized protein of interest (POI) ligand.
Materials:
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Lenalidomide-propargyl-C2-NH2 hydrochloride
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Azide-functionalized POI ligand
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Copper(II) sulfate (CuSO4)
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Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
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Degassed solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/water)
Procedure:
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Dissolve Lenalidomide-propargyl-C2-NH2 hydrochloride (1.0 equivalent) and the azide-functionalized POI ligand (1.0-1.2 equivalents) in the chosen degassed solvent.
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In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.
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In another vial, prepare a stock solution of CuSO4 and THPTA in water.
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To the reaction mixture from step 1, add the CuSO4/THPTA solution, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature. Monitor the reaction progress by LC-MS or TLC.
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Upon completion, quench the reaction (e.g., with a small amount of EDTA solution to chelate the copper).
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Purify the resulting PROTAC using an appropriate method, such as preparative HPLC or column chromatography.
Figure 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Protocol for Cell-Based Protein Degradation Assay
This protocol outlines a general method to assess the ability of a newly synthesized PROTAC to induce the degradation of its target protein in cultured cells.
Materials:
-
Synthesized PROTAC
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Cell line expressing the target protein and CRBN
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Complete cell culture medium
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DMSO (vehicle control)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
-
SDS-PAGE gels and running buffer
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PVDF or nitrocellulose membranes
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Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Conclusion
Lenalidomide-propargyl-C2-NH2 hydrochloride is a testament to the modular and rational design principles that underpin the development of PROTACs. By providing a reliable and versatile building block for engaging the CRBN E3 ligase and enabling efficient conjugation, it empowers researchers to explore the vast potential of targeted protein degradation for therapeutic intervention. A thorough understanding of its chemical properties, synthesis, and application is essential for any scientist working at the cutting edge of this exciting field.
References
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Li, Y., Yang, J., Aguilar, A., McEachern, D., Przybranowski, S., Liu, L., Yang, C.-Y., Wang, M., Han, X., & Wang, S. (2019). Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression. Journal of Medicinal Chemistry, 62(2), 448–466. [Link]
-
Li, Y., Yang, J., Aguilar, A., McEachern, D., Przybranowski, S., Liu, L., Yang, C.-Y., Wang, M., Han, X., & Wang, S. (2019). Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Synthesis of E3 ligase ligand lenalidomide and linker 18. Retrieved from [Link]
-
PubMed. (2019). Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression. J Med Chem, 62(2), 448-466. [Link]
-
Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]
-
Adooq Bioscience. (2019). MD-224 is a First-in-Class and Highly Potent PROTAC Degrader of MDM2. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-based design of PROTAC MDM2 degrader MD-224. Retrieved from [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
-
PubMed Central. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
PubMed Central. (n.d.). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
MedChemExpress. (n.d.). Lenalidomide-propargyl-C2-NH2 hydrochloride | E3连接酶配体连接子偶联物. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Retrieved from [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
-
PubMed Central. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
PubMed Central. (n.d.). The novel mechanism of lenalidomide activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Lenalidomide Derivative and PROTAC for Controlling Neosubstrate Degradation. Retrieved from [Link]
Sources
- 1. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
